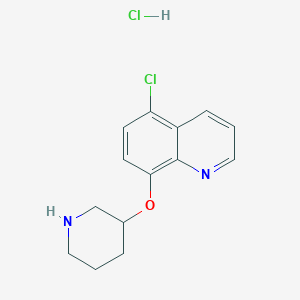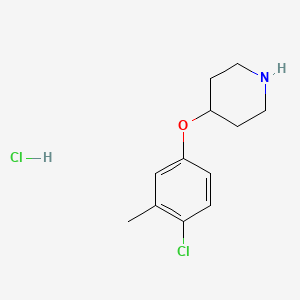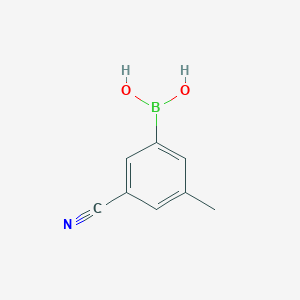
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
Vue d'ensemble
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine, also known as CGP 39653, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain. In
Applications De Recherche Scientifique
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to block NMDA receptor-mediated synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is a key brain region involved in learning and memory. This property has made N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 a valuable tool for studying the molecular mechanisms underlying synaptic plasticity and memory formation.
Mécanisme D'action
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 acts as a competitive antagonist of the NMDA receptor, binding to the glycine-binding site on the receptor and preventing the binding of endogenous glycine. This leads to a decrease in the activity of the NMDA receptor and a reduction in the influx of calcium ions into the postsynaptic neuron. This, in turn, leads to a decrease in the activation of downstream signaling pathways and a reduction in synaptic plasticity.
Effets Biochimiques Et Physiologiques
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating a reduction in the activity of NMDA receptors. It has also been shown to decrease the induction of LTP in the hippocampus, indicating a reduction in synaptic plasticity. In addition, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemia.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 has several advantages as a research tool. It is a highly selective antagonist of the NMDA receptor, which means that it does not interfere with the activity of other glutamate receptors. It is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, there are also some limitations to its use. It can be difficult to obtain pure and stable samples of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653, and it can also be toxic at high concentrations. In addition, its effects on NMDA receptors can be influenced by factors such as the concentration of extracellular magnesium ions and the presence of other neuromodulators.
Orientations Futures
There are several areas of future research that could be pursued with N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 could be used to investigate the molecular mechanisms underlying synaptic dysfunction and cognitive impairment in these conditions. Another area of interest is the development of novel NMDA receptor antagonists with improved pharmacological properties and therapeutic potential. Finally, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 could be used in combination with other drugs or interventions to explore potential synergistic effects on synaptic plasticity and cognitive function.
Propriétés
IUPAC Name |
2-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-6-3-7(12)4-8-10(6)13-11(17-8)14(2)5-9(15)16/h3-4H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJAPMCDFZOMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(C)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426523.png)
![N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1426524.png)
![3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1426526.png)
![2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426529.png)
![2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426531.png)
![3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426532.png)



![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426539.png)
![Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426540.png)
![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)
![2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426544.png)
